AT7867

Beschreibung

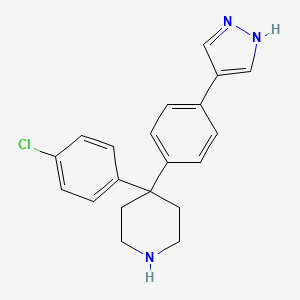

inhibits Akt and p70 S6 kinase; has antineoplastic activity; structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMOSYUFVYJEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457772 | |

| Record name | AT7867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857531-00-1 | |

| Record name | AT-7867 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT7867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7867 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AT7867 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the molecular mechanism, preclinical efficacy, and cellular effects of AT7867, a dual inhibitor of Akt and p70S6K kinases.

Executive Summary

This compound is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets the serine/threonine kinase Akt and the downstream kinase p70S6K.[1][2] Both kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[1][2] Preclinical studies demonstrate that this compound effectively inhibits the phosphorylation of downstream substrates of both Akt and p70S6K, leading to growth inhibition and apoptosis in a range of human cancer cell lines.[1] In vivo, this compound suppresses tumor growth in xenograft models, particularly those with a PTEN-deficient background.[2][3] This guide synthesizes the available data on this compound's mechanism of action, its effects on cellular processes, and the experimental methodologies used to characterize its activity.

Introduction: The PI3K/Akt/p70S6K Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and growth. Akt, also known as Protein Kinase B (PKB), is a key node in this pathway, existing in three closely related isoforms (Akt1, Akt2, and Akt3).[1] Its activation is implicated in malignant transformation and resistance to chemotherapy, making it an attractive target for cancer therapeutics.[2] One of the key downstream effectors of the PI3K/Akt pathway is the mammalian target of rapamycin (mTOR), which in turn activates p70 S6 kinase (p70S6K). p70S6K phosphorylates the S6 ribosomal protein (S6RP), promoting protein synthesis and cell growth. The dual blockade of both Akt and p70S6K represents a novel strategy to more comprehensively inhibit this critical cancer-promoting pathway.[2][4]

This compound: A Dual Inhibitor of Akt and p70S6K

This compound was identified through fragment-based lead discovery and structure-based drug design.[2] It functions as an ATP-competitive inhibitor, targeting the kinase domains of all three Akt isoforms as well as p70S6K and the structurally related protein kinase A (PKA).[3][4][5] Its ability to inhibit both a primary signaling nexus (Akt) and a key downstream effector (p70S6K) provides a multi-level blockade of the pathway.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of Akt and p70S6K. This ATP-competitive inhibition prevents the transfer of phosphate groups to their respective downstream substrates. The primary consequences are the inhibition of cell growth, proliferation, and survival signals.

References

- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

AT7867 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA). By disrupting these critical signaling nodes, this compound induces a cascade of downstream effects, culminating in cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its inhibitory potency and cellular effects are summarized for easy reference, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its preclinical profile.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, a serine/threonine kinase, exists in three highly homologous isoforms (Akt1, Akt2, and Akt3) and acts as a critical downstream effector of PI3K.[2] Upon activation, Akt phosphorylates a multitude of substrates, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression.[3]

One of the key downstream pathways regulated by Akt is the mTOR/p70S6K axis, which is crucial for protein synthesis and cell growth.[4] this compound was developed as a potent inhibitor of Akt and the downstream kinase p70S6K.[2][5] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the PI3K/Akt pathway, potentially overcoming resistance mechanisms and enhancing anti-tumor efficacy.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[2][6] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. The primary targets of this compound are members of the AGC kinase family, with high potency against all three Akt isoforms, p70S6K, and PKA.[2][6]

The inhibition of Akt by this compound leads to the reduced phosphorylation of numerous downstream targets, including Glycogen Synthase Kinase 3β (GSK3β).[5][6] The dephosphorylation of GSK3β at Serine 9 is a well-established biomarker of Akt inhibition.[5] Similarly, the inhibition of p70S6K by this compound results in the decreased phosphorylation of its substrate, the S6 ribosomal protein (S6RP), a key regulator of protein translation.[2] The combined inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1][5]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Akt1 | 32[2][6] |

| Akt2 | 17[2][6] |

| Akt3 | 47[2][6] |

| PKA | 20[2] |

| p70S6K | 85[2][6] |

Table 2: this compound Growth Inhibition (IC50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94[6] |

| HCT116 | Colon Carcinoma | 1.76[6] |

| MCF-7 | Breast Carcinoma | 1.86[6] |

| MDA-MB-468 | Breast Carcinoma | 2.26[6] |

| HT29 | Colon Carcinoma | 3.04[6] |

| U87MG | Glioblastoma | 8.22[6] |

| PC-3 | Prostate Carcinoma | 10.37[6] |

| DU145 | Prostate Carcinoma | 11.86[6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated using the DOT language.

References

- 1. Inhibition of the phosphatidylinositol-3 kinase/Akt promotes G1 cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

AT7867: A Technical Guide to its Role in the Akt/p70S6K Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AT7867, a potent, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinases Akt and p70 S6 kinase (p70S6K). This document details its mechanism of action, its impact on the Akt/p70S6K signaling pathway, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction: The Akt/p70S6K Signaling Axis and the Advent of this compound

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making its components attractive targets for therapeutic intervention.[2][3][4] Akt (also known as Protein Kinase B) is a central node in this pathway, with three closely related isoforms (Akt1, Akt2, and Akt3).[2] Downstream of Akt, the p70S6K plays a crucial role in protein synthesis and cell growth.[2]

This compound has emerged as a novel small molecule inhibitor that uniquely targets both Akt and p70S6K.[2][3] This dual inhibitory action presents a promising strategy for a more comprehensive blockade of the PI3K/Akt signaling cascade, potentially overcoming resistance mechanisms associated with single-target inhibitors.[3] Developed through fragment-based lead discovery and structure-based drug design, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo tumor models.[2][3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt and p70S6K, thereby preventing the phosphorylation of their downstream substrates.[3][5] By inhibiting Akt, this compound blocks the phosphorylation of key substrates such as Glycogen Synthase Kinase 3β (GSK3β) and the pro-apoptotic transcription factors of the Forkhead box O (FoxO) family.[2] The inhibition of p70S6K by this compound leads to a reduction in the phosphorylation of the S6 ribosomal protein (S6RP), a key component of the translational machinery.[2][3] This dual blockade effectively shuts down critical downstream signaling events that promote cell survival and proliferation.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Data compiled from multiple sources.[5][6][7][8]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Data represents the mean from multiple experiments.[2][5][6]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathway and a typical experimental workflow are provided below.

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is for determining the IC50 value of this compound against a target kinase, such as Akt2 or p70S6K.[5]

Materials:

-

Recombinant human Akt2 or p70S6K enzyme

-

Peptide substrate (e.g., Aktide-2T for Akt2)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/mL bovine serum albumin)

-

[γ-33P]ATP

-

96-well plates

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO for control) to the kinase assay buffer.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter paper and wash extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (Alamar Blue Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., U87MG, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Alamar Blue reagent

-

96-well microplates

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound (or DMSO for vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphorylation Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of Akt and p70S6K.[2]

Materials:

-

Human cancer cell lines

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-phospho-S6RP (Ser235/236), and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control.

Conclusion

This compound is a potent dual inhibitor of Akt and p70S6K, demonstrating significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Its ability to concurrently block two key nodes in the PI3K/Akt/mTOR pathway underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the robust evaluation of this compound and other kinase inhibitors targeting this critical signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. youtube.com [youtube.com]

AT7867: A Dual Inhibitor of Akt and p70S6K and Its Biological Impact on Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AT7867 is a potent, orally available, small-molecule inhibitor that targets the serine/threonine kinase Akt (also known as Protein Kinase B) and the p70 S6 kinase (p70S6K).[1] As a central node in signal transduction pathways, the PI3K/Akt/mTOR axis is frequently deregulated in various human cancers, making it a prime target for therapeutic intervention. This compound's ability to competitively inhibit ATP binding to Akt and p70S6K positions it as a significant compound in cancer research and drug development.[2] This technical guide provides a comprehensive overview of the biological effects of this compound on various cell lines, detailing its mechanism of action, impact on cellular processes, and methodologies for its study.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Akt isoforms (Akt1, Akt2, and Akt3) and the structurally related AGC kinase family members, p70S6K and Protein Kinase A (PKA).[3][4] By blocking the ATP-binding site, this compound effectively prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of survival and growth signals.

The primary mechanism involves the suppression of the Akt signaling pathway. This leads to a reduction in the phosphorylation of key downstream effectors, including Glycogen Synthase Kinase 3 beta (GSK3β) and the forkhead box protein O1 (FOXO1).[5] Inhibition of p70S6K, a downstream effector of mTOR, results in decreased phosphorylation of the S6 ribosomal protein (S6RP), a key component in protein synthesis and cell growth.[2] In some cancer cell lines, such as colorectal cancer cells, this compound has also been shown to exert its effects through an Akt-independent mechanism by inhibiting sphingosine kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramide.[4][6]

Figure 1: this compound Mechanism of Action.

Biological Effects on Cancer Cell Lines

This compound demonstrates significant anti-tumor activity across a range of human cancer cell lines, primarily through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cell Proliferation and Viability

This compound effectively blocks the proliferation of numerous human cancer cell lines, particularly those with dysregulated PI3K/Akt pathways.[5] The half-maximal inhibitory concentration (IC50) values vary across different cell types, indicating differential sensitivity to the compound.

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.9 - 3 |

| MDA-MB-468 | Breast Cancer | 0.9 - 3 |

| MCF-7 | Breast Cancer | 0.9 - 3 |

| HCT116 | Colon Cancer | 0.9 - 3 |

| HT29 | Colon Cancer | 0.9 - 3 |

| U87MG | Glioblastoma | ~1.0 |

| PC3 | Prostate Cancer | 10 - 12 |

| LNCaP | Prostate Cancer | 10 - 12 |

| Table 1: Inhibitory Concentration (IC50) of this compound in various human cancer cell lines after 72 hours of treatment. Data compiled from multiple studies.[5] |

Induction of Apoptosis

A key anti-cancer effect of this compound is the induction of programmed cell death, or apoptosis.[5] By inhibiting the pro-survival Akt pathway, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins like FOXO transcription factors.[5] This leads to the activation of the caspase cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5] This pro-apoptotic effect has been observed in various cancer cell lines, including U87MG glioblastoma and colorectal cancer cells (HT-29, HCT116, and DLD-1).[4][5]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer stem cells.[3] This disruption of the normal cell cycle progression prevents tumor cells from dividing and proliferating.

Biological Effects on Pancreatic Progenitor Cells

Recent studies have unveiled a novel application for this compound in regenerative medicine. In human induced pluripotent stem cells (hiPSCs), this compound promotes the differentiation into pancreatic progenitor (PP) cells.[1][7] This effect is characterized by a significant increase in the percentage of cells expressing key pancreatic progenitor markers, PDX1, NKX6.1, and GP2.[1][7]

| Cell Population | Control (-AT7867) (%) | Treated (+this compound) (%) | p-value |

| PDX1+NKX6.1+ | 50.9 | 90.8 | 0.0021 |

| PDX1+GP2+ | 39.2 | 90.0 | 0.0021 |

| Table 2: Effect of this compound on the differentiation of human iPSCs into pancreatic progenitors. The data represents the median percentage of double-positive cells.[1][7][8] |

This enhanced differentiation, rather than proliferation, suggests that inhibiting the Akt pathway can guide stem cells towards a specific, therapeutically relevant lineage, offering potential for diabetes treatment.[2][9]

Experimental Protocols

Standard methodologies are employed to characterize the biological effects of this compound on cell lines.

Figure 2: General experimental workflow.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 25 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[10]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-GSK3β, cleaved PARP, GAPDH) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Collection: Harvest both adherent and floating cells after this compound treatment.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Collection: Harvest cells after treatment with this compound.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[14]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.[15]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[14]

Conclusion

This compound is a multifaceted small molecule with significant biological effects on various cell lines. Its primary role as a dual inhibitor of Akt and p70S6K makes it a potent anti-cancer agent, capable of inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest in a wide array of cancer cell types. Furthermore, its emerging role in directing stem cell differentiation highlights its potential in regenerative medicine. The experimental protocols detailed herein provide a robust framework for researchers to investigate and further elucidate the diverse biological functions of this compound. This comprehensive understanding is crucial for its continued development as a therapeutic agent in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule this compound proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]

- 5. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. benchchem.com [benchchem.com]

Revolutionizing Stem Cell Differentiation: A Technical Guide to AT7867 in Pancreatic Progenitor Cell Generation

For Researchers, Scientists, and Drug Development Professionals

The quest for robust and efficient methods to generate specific cell types from pluripotent stem cells is a cornerstone of regenerative medicine and drug discovery. This technical guide delves into the pivotal role of AT7867, a potent AKT/p70S6K inhibitor, in directing the differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor (PP) cells. The application of this compound represents a significant advancement in producing a high-purity population of PP cells, a critical step towards developing cell-based therapies for diabetes.

Abstract

The generation of functional, insulin-producing beta cells from human pluripotent stem cells (hPSCs) holds immense promise for treating type 1 diabetes. A key challenge in this endeavor is the efficient and consistent production of pancreatic progenitor (PP) cells, the intermediary cell type that gives rise to all pancreatic lineages. Recent studies have highlighted the use of the small molecule this compound, an inhibitor of AKT and p70 S6 kinase, to significantly enhance the differentiation of hiPSCs into a highly pure population of PP cells. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, comprehensive quantitative data, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their stem cell differentiation protocols.

Introduction: The Role of this compound in Pancreatic Progenitor Differentiation

This compound is a small molecule that acts as a potent inhibitor of the serine/threonine kinases AKT (also known as Protein Kinase B) and p70 S6 Kinase (p70S6K). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the context of pancreatic development, this pathway plays a complex role. While active AKT signaling is important for β-cell mass and survival, its inhibition at a specific stage of differentiation has been shown to surprisingly promote the specification of pancreatic progenitors.

Studies have demonstrated that the addition of this compound during a critical window of hiPSC differentiation significantly increases the percentage of cells co-expressing the key pancreatic progenitor markers PDX1 (Pancreatic and Duodenal Homeobox 1) and NKX6.1 (NK6 Homeobox 1).[1][2][3] This enhanced differentiation efficiency is attributed to the modulation of the downstream signaling cascade, which ultimately influences the gene regulatory network governing pancreatic lineage commitment.

Quantitative Data Presentation

The application of this compound in hiPSC differentiation protocols leads to a marked improvement in the generation of pancreatic progenitor cells. The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Pancreatic Progenitor Cell Population

| Treatment | % PDX1+ / NKX6.1+ Cells | % PDX1+ / GP2+ Cells | Reference |

| Control (-AT7867) | 50.9% (IQR: 48.9%-53.8%) | 39.22% (IQR: 36.7%-44.1%) | [1][2] |

| +this compound | 90.8% (IQR: 88.9%-93.7%) | 90.0% (IQR: 88.2%-93.6%) | [1][2] |

Table 2: Gene Expression Analysis of Pancreatic Progenitor Markers with this compound Treatment

| Gene | Expression Change with this compound | p-value | Reference |

| PDX1 | Significantly Upregulated | p = 0.0001 | [1][2][3] |

| NKX6.1 | Significantly Upregulated | p = 0.0005 | [1][2][3] |

| GP2 | Significantly Upregulated | p = 0.002 | [1][2][3] |

| PODXL (Off-target) | Significantly Downregulated | p < 0.0001 | [1][2][3] |

| TBX2 (Off-target) | Significantly Downregulated | p < 0.0001 | [1][2][3] |

Table 3: In Vivo Functional Assessment of this compound-Treated Pancreatic Progenitors

| Parameter | Control (-AT7867) PPs | +this compound PPs | p-value | Reference |

| Time to Hyperglycemia Reversal in Diabetic Mice | Slower | Faster | p < 0.0001 | [1][2] |

Signaling Pathway: this compound-Mediated Pancreatic Progenitor Specification

This compound exerts its pro-differentiation effect by inhibiting the AKT/p70S6K signaling pathway. This inhibition is thought to relieve a repressive signal that would otherwise hinder the full activation of the pancreatic progenitor gene regulatory network. The precise downstream mechanisms are still under investigation, but it is hypothesized that the inactivation of AKT/p70S6K leads to the modulation of transcription factors that are critical for the expression of PDX1 and NKX6.1.

Caption: this compound inhibits AKT and p70S6K, promoting pancreatic progenitor gene expression.

Experimental Protocols

The following is a generalized multi-stage protocol for the differentiation of hiPSCs into pancreatic progenitors, incorporating the use of this compound. Specific timings and concentrations may need to be optimized for different hiPSC lines.

4.1. Stage 1: Definitive Endoderm (DE) Formation (Days 0-3)

-

Day 0: Plate single-cell dissociated hiPSCs onto Matrigel-coated plates in mTeSR1 medium supplemented with a ROCK inhibitor (e.g., Y-27632).

-

Day 1-3: Culture cells in DE induction medium. A common formulation includes RPMI 1640, B27 supplement, and high concentrations of Activin A (e.g., 100 ng/mL) and a Wnt signaling agonist (e.g., CHIR99021).

4.2. Stage 2: Primitive Gut Tube (PGT) Formation (Days 4-6)

-

Culture cells in PGT induction medium containing a basal medium (e.g., RPMI 1640 with B27), FGF7 (KGF), and a TGF-β inhibitor (e.g., SB431542).

4.3. Stage 3: Posterior Foregut (PFG) Formation (Days 7-9)

-

Culture cells in PFG induction medium containing a basal medium, retinoic acid, a sonic hedgehog (SHH) signaling inhibitor (e.g., SANT-1), and continued FGF7.

4.4. Stage 4: Pancreatic Progenitor (PP) Expansion and Specification (Days 10-14)

-

Culture cells in PP induction medium containing a basal medium, FGF7, a BMP inhibitor (e.g., Noggin), and other factors that promote pancreatic specification.

-

This compound Treatment: During this stage, supplement the culture medium with this compound. The optimal concentration should be empirically determined but is typically in the range of 0.5-1 µM.

4.5. Characterization of Pancreatic Progenitors

-

Immunofluorescence Staining: Fix and stain cells with antibodies against PDX1 and NKX6.1 to visualize co-expression.

-

Flow Cytometry: Dissociate cells into a single-cell suspension and stain with fluorescently labeled antibodies against intracellular PDX1 and NKX6.1, as well as the surface marker GP2, for quantitative analysis.

-

RT-qPCR: Extract RNA and perform quantitative real-time PCR to assess the expression levels of key pancreatic progenitor genes (PDX1, NKX6.1, SOX9, etc.) and pluripotency markers (OCT4, NANOG) to confirm differentiation.

Experimental Workflow

The overall workflow for investigating the role of this compound in pancreatic progenitor differentiation involves several key stages, from initial hiPSC culture to in vivo functional assessment.

Caption: Workflow for this compound-mediated pancreatic progenitor differentiation and analysis.

Conclusion

The use of this compound marks a significant step forward in the directed differentiation of hiPSCs into pancreatic progenitors. By inhibiting the AKT/p70S6K signaling pathway at a critical stage, this compound dramatically improves the purity of the resulting PP cell population. This high efficiency has profound implications for the scalability and reproducibility of protocols aimed at generating functional beta cells for diabetes therapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their differentiation strategies, paving the way for future advancements in regenerative medicine. Further investigation into the precise molecular mechanisms downstream of AKT/p70S6K inhibition will undoubtedly uncover even more refined approaches to control cell fate decisions and bring cell-based therapies for diabetes closer to clinical reality.

References

AT7867: A Novel Small Molecule for Enhanced Pancreatic Progenitor Cell Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The generation of functional pancreatic progenitor cells (PPCs) from human pluripotent stem cells (hPSCs) is a critical step in the development of cell-based therapies for diabetes. Recent research has identified the small molecule AT7867 as a potent enhancer of PPC differentiation and proliferation. This technical guide provides a comprehensive overview of the role of this compound in pancreatic progenitor cell development, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Findings: this compound's Impact on Pancreatic Progenitor Cells

This compound, an inhibitor of the serine/threonine kinase Akt and its downstream target p70S6K, has been shown to significantly improve the generation of PPCs from hPSCs.[1][2][3][4] The primary effects of this compound in this context are the enhanced differentiation into the desired pancreatic progenitor lineage and the robust proliferation of these progenitor cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on PPC development.

Table 1: Effect of this compound on Pancreatic Progenitor Cell Differentiation

| Cell Population | Condition | Percentage of Total Cells (Median [IQR]) | p-value | Reference |

| PDX1+ / NKX6.1+ | - this compound (Control) | 50.9% [48.9% - 53.8%] | 0.0021 | [2][3][5][6] |

| + this compound | 90.8% [88.9% - 93.7%] | |||

| PDX1+ / GP2+ | - this compound (Control) | 39.22% [36.7% - 44.1%] | 0.0021 | [2][3][5][6] |

| + this compound | 90.0% [88.2% - 93.6%] |

Table 2: Effect of this compound on Gene Expression in Pancreatic Progenitor Cells

| Gene | Effect of this compound | p-value | Reference |

| PDX1 | Upregulated | 0.0001 | [2][3][5][6] |

| NKX6.1 | Upregulated | 0.0005 | [2][3][5][6] |

| GP2 | Upregulated | 0.002 | [2][3][5][6] |

| PODXL | Downregulated | < 0.0001 | [2][3][5][6] |

| TBX2 | Downregulated | < 0.0001 | [2][3][5][6] |

Table 3: Effect of this compound on Pancreatic Progenitor Cell Proliferation

| Cell Population | Condition | Percentage of Ki67+ Cells (Median [IQR]) | p-value | Reference |

| PDX1+ | - this compound (Control) | 99.55% [99.07% - 99.98%] | 0.3283 | [5] |

| + this compound | 99.16% [98.89% - 99.60%] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. In the context of pancreatic development, this pathway plays a complex role in balancing proliferation and differentiation.

The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by this compound.

Caption: this compound inhibits Akt and p70S6K, modulating downstream targets to promote differentiation.

By inhibiting Akt and p70S6K, this compound is thought to shift the balance from proliferation towards differentiation into the pancreatic lineage, resulting in a more homogenous population of PDX1+/NKX6.1+ progenitor cells.

Experimental Workflow and Protocols

The successful generation of PPCs using this compound involves a multi-stage differentiation protocol starting from hPSCs. The following diagram outlines a typical experimental workflow.

Caption: A multi-stage workflow for generating and analyzing this compound-treated pancreatic progenitors.

Detailed Experimental Protocol

This protocol is a representative composite based on published methods, particularly the modification of the Sui et al., 2021 protocol with this compound.[5] Researchers should optimize concentrations and timings for their specific hPSC lines.

Materials:

-

hPSCs

-

Matrigel or Geltrex

-

DMEM/F12, Neurobasal medium, RPMI 1640

-

B27 supplement, N2 supplement

-

Growth factors and small molecules (e.g., Activin A, CHIR99021, FGF7, Retinoic Acid, SANT-1, LDN193189)

-

This compound (Tocris, Selleckchem, or equivalent)

-

Antibodies for flow cytometry and immunocytochemistry (e.g., anti-PDX1, anti-NKX6.1, anti-GP2, anti-Ki67)

-

Reagents for RT-qPCR

Procedure:

Stage 1: Definitive Endoderm (DE) Induction (3 days)

-

Culture hPSCs to confluency on Matrigel-coated plates.

-

Induce differentiation in a basal medium (e.g., RPMI 1640) supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 3 µM).

-

Culture for 3 days, changing the medium daily.

Stage 2: Primitive Gut Tube (PGT) (2 days)

-

Change the medium to a basal medium (e.g., RPMI 1640) supplemented with FGF7 (e.g., 50 ng/mL).

-

Culture for 2 days.

Stage 3: Posterior Foregut (PFG) (3 days)

-

Change the medium to a basal medium (e.g., DMEM/F12) supplemented with Retinoic Acid (e.g., 2 µM), SANT-1 (e.g., 0.25 µM), and LDN193189 (e.g., 200 nM).

-

Culture for 3 days.

Stage 4: Pancreatic Progenitor Cell (PPC) Expansion and Differentiation (4-6 days)

-

Change the medium to a basal medium (e.g., DMEM/F12) supplemented with appropriate growth factors (e.g., FGF7, EGF).

-

Add this compound at a final concentration of 1-2 µM.

-

Culture for 4-6 days, changing the medium daily.

Analysis:

-

Flow Cytometry: Dissociate cells to a single-cell suspension and stain for PDX1, NKX6.1, and GP2 to quantify the PPC population.

-

RT-qPCR: Extract RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of key pancreatic and off-target genes.

-

Immunocytochemistry: Fix cells and stain for PDX1 and Ki67 to assess proliferation within the progenitor population.

Logical Relationships in Pancreatic Progenitor Cell Fate

The decision of a progenitor cell to either proliferate or differentiate is tightly regulated. The addition of this compound appears to favorably tip this balance towards the generation of a larger, more pure population of the desired pancreatic progenitors.

Caption: this compound treatment leads to an enriched population of desired pancreatic progenitors.

Conclusion

This compound represents a significant advancement in the field of pancreatic regenerative medicine. Its ability to promote the efficient generation of a highly pure population of pancreatic progenitor cells addresses a key bottleneck in the development of cell-based therapies for diabetes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to translate these promising findings into clinical applications. The transplantation of this compound-treated PPCs has already shown accelerated reversal of hyperglycemia in diabetic mouse models, underscoring the therapeutic potential of this approach.[1][2][6]

References

- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early Research of AT7867 Inhibitor

This technical guide provides a comprehensive overview of the early preclinical research on AT7867, a potent, ATP-competitive small molecule inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and signaling pathways associated with this compound.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data from early in vitro and cellular assays, providing a clear comparison of this compound's potency against its primary targets and its anti-proliferative effects across various cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Kinase Family | Notes |

| Akt1 | 32[1][2] | AGC | ATP-competitive inhibition. |

| Akt2 | 17[1][2][3] | AGC | ATP-competitive inhibition; Ki of 18 nM.[2] |

| Akt3 | 47[1][2] | AGC | ATP-competitive inhibition. |

| p70S6K | 85[1][2] | AGC | A key downstream effector in the PI3K/Akt/mTOR pathway. |

| PKA | 20[1][2] | AGC | A structurally related AGC kinase. |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Relevant Mutations |

| MES-SA | Uterine Sarcoma | 0.9 - 0.94[2][4] | PTEN-null[3] |

| HCT116 | Colon | 1.76[2] | PIK3CA mutation[4] |

| MCF-7 | Breast | 1.86[2] | PIK3CA mutation[4] |

| MDA-MB-468 | Breast | 2.26[2] | PTEN mutation[4] |

| HT29 | Colon | 3.0 - 3.04[2][4] | PIK3CA mutation[4] |

| U87MG | Glioblastoma | 8.22[2] | PTEN-negative[4][5] |

| PC-3 | Prostate | 10.37[2] | PTEN mutation[4] |

| DU145 | Prostate | 11.86[2] | N/A |

Table 3: Cellular Inhibition of Akt Substrate Phosphorylation by this compound

| Cell Line | Cancer Type | pSer9 GSK3β ELISA IC50 (µM) |

| MES-SA | Uterine Sarcoma | 2.0 ± 0.2 |

| MDA-MB-468 | Breast | 2.3 ± 0.1 |

| MCF-7 | Breast | 4.0 ± 0.6 |

| HCT116 | Colon | 4.5 ± 0.3 |

| HT29 | Colon | 2.5 ± 0.3 |

| U87MG | Glioblastoma | 2.0 ± 0.1 |

| PC-3 | Prostate | 2.5 ± 0.2 |

| DU145 | Prostate | 2.8 ± 0.1 |

| Data derived from studies showing a consistent IC50 range of 2-4.5 µM across the tested cell lines.[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of this compound are provided below.

2.1 In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of this compound against purified kinases.

-

Methodology: Radiometric filter binding assays were utilized for AKT2, PKA, and p70S6K.[2][4]

-

Reaction Setup: Kinase reactions were prepared in a buffer typically containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, and 1 mM DTT.[2]

-

Components: The reaction mixture included the respective kinase (e.g., AKT2), a peptide substrate (e.g., 25 µM Aktide-2T for Akt2), and [γ-33P]ATP.[2]

-

Incubation: The reaction was initiated by adding the kinase and incubated at room temperature.

-

Termination & Measurement: The reaction was stopped by adding phosphoric acid. The mixture was then transferred to a filter plate, which was washed to remove unbound ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

-

Data Analysis: IC50 values were calculated by plotting the percentage of kinase inhibition against a range of this compound concentrations.

-

2.2 Cell Proliferation Assays

-

Objective: To measure the effect of this compound on the growth and viability of cancer cell lines.

-

Methodology: Alamar blue cell viability assays were performed.[4][5]

-

Cell Plating: Human tumor cells were seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with a range of concentrations of this compound or vehicle control (DMSO) for 72 hours.[4][5]

-

Alamar Blue Addition: Alamar blue reagent was added to each well and incubated for a specified period (typically 4-6 hours).

-

Measurement: The fluorescence or absorbance was measured using a plate reader. The intensity is proportional to the number of viable, metabolically active cells.

-

Data Analysis: IC50 values for growth inhibition were determined by fitting the data to a sigmoidal dose-response curve.[4]

-

2.3 Cellular Phosphorylation Assays (Western Blot and ELISA)

-

Objective: To confirm that this compound inhibits the Akt signaling pathway within intact cells by measuring the phosphorylation of downstream substrates.

-

Methodology:

-

-

Treatment: Cells (e.g., U87MG) were treated with various concentrations of this compound for a specified time (e.g., 1 hour).[4]

-

Lysis: Cells were washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., p-GSK3β Ser9, p-S6RP Ser235/236) and total proteins. A loading control (e.g., GAPDH) was also used.[4]

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.

-

-

-

Cell Plating and Treatment: Cells were seeded in 96-well plates and treated with this compound as described above.[5]

-

Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with a detergent-based buffer.

-

Immunostaining: Wells were blocked and incubated with a primary antibody specific for the phosphorylated target (e.g., p-GSK3β Ser9).

-

Detection: An HRP-conjugated secondary antibody was added, followed by a colorimetric substrate. The absorbance was read on a plate reader.

-

Data Analysis: IC50 values were calculated based on the reduction in the phosphorylation signal.[4]

-

-

2.4 In Vivo Human Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

-

Animal Model: Male athymic nude mice (nu/nu) were used.[4]

-

Tumor Implantation: Human cancer cells (e.g., U87MG, MES-SA, HT-29) were injected subcutaneously into the flank of each mouse.[4][6][8]

-

Treatment Initiation: When tumors reached a mean volume of approximately 100 mm³, animals were randomized into control and treatment groups.[4]

-

Drug Administration: this compound was administered, for example, at 20 mg/kg intraperitoneally (i.p.) or 90 mg/kg per os (p.o.) on a specified schedule (e.g., once every 3 days). The control group received the vehicle.[4][9]

-

Monitoring: Tumor volume and body weight were measured regularly (e.g., three times a week). Tumor volume was calculated using the formula: (length × width²)/2.[4]

-

Endpoint: The study concluded when tumors in the control group reached a predetermined size. Efficacy was often expressed as the ratio of the mean tumor volume of the treated group (T) to the control group (C).[2][4]

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflow for its preclinical evaluation.

This diagram illustrates the dual inhibitory action of this compound on the PI3K/Akt/mTOR pathway and the PKA signaling pathway. It also depicts an Akt-independent mechanism involving SphK1.

Caption: this compound signaling pathway inhibition.

This diagram outlines the logical progression of experiments, from initial biochemical assays to in vivo efficacy studies, used in the early research and characterization of this compound.

Caption: Preclinical experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]

- 8. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AT7867 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that targets the AGC kinase family members Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By inhibiting both Akt and its downstream effector p70S6K, this compound effectively blocks this key oncogenic signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) and p70S6K.[2] This inhibition prevents the phosphorylation of their downstream substrates, which are crucial for promoting cell growth and survival. Key downstream targets of the Akt and p70S6K signaling pathways that are affected by this compound include:

-

Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of Akt by this compound leads to a decrease in the inhibitory phosphorylation of GSK3β at Serine 9, thereby activating GSK3β.[1][3]

-

Forkhead Box O (FOXO) Transcription Factors: this compound prevents the Akt-mediated phosphorylation of FOXO proteins, such as FOXO1a (FKHR) and FOXO3a (FKHRL1).[2] This allows FOXO factors to translocate to the nucleus and activate the transcription of pro-apoptotic genes.

-

Proline-Rich Akt Substrate of 40 kDa (PRAS40): As a direct substrate of Akt, the phosphorylation of PRAS40 is inhibited by this compound, which can relieve the PRAS40-mediated inhibition of mTORC1.

-

S6 Ribosomal Protein (S6RP): As a downstream target of p70S6K, the phosphorylation of S6RP is inhibited by this compound, leading to a reduction in protein synthesis and cell growth.[1]

The culmination of these effects is a reduction in cell proliferation and the induction of apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[1]

Signaling Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation | Reference |

| MES-SA | Uterine Sarcoma | 0.94 | [2] |

| MDA-MB-468 | Breast Cancer | 2.26 | [2] |

| MCF-7 | Breast Cancer | 1.86 | [2] |

| HCT116 | Colon Cancer | 1.76 | [2] |

| HT29 | Colon Cancer | 3.04 | [2] |

| U87MG | Glioblastoma | 8.22 | [2] |

| PC-3 | Prostate Cancer | 10.37 | [2] |

| DU145 | Prostate Cancer | 11.86 | [2] |

Table 2: IC50 Values for Inhibition of GSK3β Phosphorylation by this compound

| Cell Line | Cancer Type | pSer9 GSK3β ELISA IC50 (µM) | Reference |

| U87MG | Glioblastoma | 2.0 ± 0.2 | [3] |

| PC-3 | Prostate Cancer | 4.0 ± 0.5 | [3] |

| DU145 | Prostate Cancer | 3.0 ± 0.4 | [3] |

| MCF-7 | Breast Cancer | 3.0 ± 0.3 | [3] |

| MDA-MB-468 | Breast Cancer | 2.0 ± 0.2 | [3] |

| HCT116 | Colon Cancer | 3.0 ± 0.1 | [3] |

| HT29 | Colon Cancer | 3.0 ± 0.3 | [3] |

Experimental Protocols

General Guidelines for this compound Handling and Storage

-

Solubilization: this compound is typically soluble in DMSO. For cell culture experiments, prepare a stock solution of 10-20 mM in DMSO.

-

Storage: Store the DMSO stock solution at -20°C for long-term storage and at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions of this compound in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

Caption: General experimental workflow for this compound treatment in cell culture.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 25 µM.[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 48 to 96 hours at 37°C in a 5% CO2 incubator.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Analysis of Apoptosis (Cleaved PARP) and Target Phosphorylation

This protocol describes the detection of apoptosis induction (cleaved PARP) and the inhibition of Akt and p70S6K signaling by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates or 10 cm dishes

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved PARP, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total-S6 Ribosomal Protein, and an anti-loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for the appropriate duration. For target phosphorylation analysis, a shorter treatment time of 1-4 hours is often sufficient.[3] For apoptosis analysis, a longer treatment of 24-48 hours may be necessary.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. For apoptosis, an increase in the cleaved PARP band indicates apoptosis induction.

References

- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of AT7867 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 is a potent, ATP-competitive inhibitor of the AGC kinase family, demonstrating significant activity against Akt1, Akt2, Akt3, p70S6K, and PKA.[1][2] Its ability to suppress the PI3K/Akt signaling pathway makes it a valuable tool for in vitro cancer research and other studies involving this critical cellular pathway.[3][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro applications, supported by detailed experimental protocols and quantitative data summaries.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of Akt and its downstream effector p70S6K.[3][4] This inhibition prevents the phosphorylation of key substrates involved in cell proliferation, survival, and growth. A primary downstream marker of this compound activity is the reduced phosphorylation of GSK3β (at serine 9) and the S6 ribosomal protein (S6RP).[3][5]

DOT Code for Signaling Pathway Diagram

Quantitative Data Summary

The optimal concentration of this compound for in vitro studies is cell-line dependent. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines and its enzymatic inhibitory activity.

Table 1: this compound IC50 Values for Cell Proliferation in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| HCT116 | Colon Cancer | 1.76 |

| MCF-7 | Breast Cancer | 1.86 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Data compiled from multiple sources.[1][3]

Table 2: this compound Enzymatic IC50 Values

| Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Data represents the concentration required for 50% inhibition of kinase activity in cell-free assays.[1][2]

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the efficacy and mechanism of action of this compound.

DOT Code for Experimental Workflow

Protocol 1: Cell Viability Assay (MTT/Alamar Blue)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight.

-

For Alamar Blue Assay: Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 570 nm and 600 nm for Alamar Blue) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis for Phosphorylated Proteins

This protocol assesses the inhibition of Akt signaling by measuring the phosphorylation status of key downstream targets.

Materials:

-

6-well cell culture plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Protocol 3: In Vitro Kinase Assay

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of specific kinases.

Materials:

-

Recombinant active kinase (e.g., Akt1, p70S6K)

-

Kinase-specific substrate peptide

-

Kinase buffer

-

This compound

-

[γ-³²P]ATP or ATP (for non-radioactive methods)

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant kinase, and the specific substrate.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the specific kit instructions for detection.

-

Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Conclusion

The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell type and the experimental endpoint. For cell proliferation assays, concentrations in the low micromolar range (1-10 µM) are typically effective for sensitive cell lines.[1][3] For mechanistic studies involving the inhibition of Akt signaling, shorter incubation times (1-2 hours) with concentrations around the cellular IC50 for GSK3β phosphorylation (2-4 µM) are recommended to observe direct effects on the pathway.[3] It is crucial to perform dose-response experiments for each new cell line and assay to determine the most appropriate concentration of this compound for your specific research needs. The protocols provided herein offer a robust starting point for these investigations.

References

- 1. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

AT7867 Treatment Protocol for Xenograft Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 is a potent, orally bioavailable, small molecule inhibitor that targets the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. By inhibiting both Akt and its downstream effector p70S6K, this compound effectively blocks this critical survival pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis. These application notes provide a detailed protocol for the use of this compound in preclinical xenograft models, a crucial step in the evaluation of its anti-tumor efficacy.

Mechanism of Action

This compound is an ATP-competitive inhibitor that potently targets the AGC kinase family members Akt1, Akt2, Akt3, and p70S6K. The activation of the PI3K/Akt pathway is a central event in promoting cell survival, proliferation, and growth. Downstream of Akt, p70S6K plays a critical role in the regulation of protein synthesis and cell growth. The dual inhibition of Akt and p70S6K by this compound results in a more complete shutdown of this signaling cascade compared to inhibitors that target only a single component.

Signaling Pathway

Application Notes and Protocols for AT7867 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction